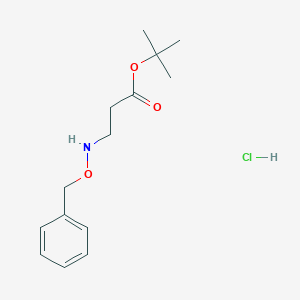

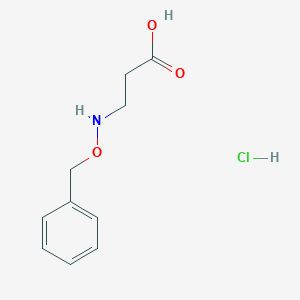

(5-Aminopentyl)carbamic acid allyl ester

Overview

Description

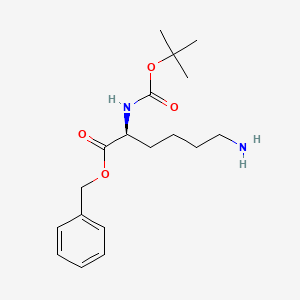

(5-Aminopentyl)carbamic acid allyl ester is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5-Aminopentyl)carbamic acid allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Aminopentyl)carbamic acid allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Penicillin Derivatives : Lau et al. (2000) demonstrated a novel synthesis method for penicillin N and isopenicillin N, using 2-(N-allyloxycarbonyl)aminoadipic acid 1-allyl esters. This method provides a more compatible and high yielding procedure for synthesizing these penicillins, highlighting the utility of allyl esters in pharmaceutical synthesis (Lau et al., 2000).

Creation of Amino Acids with Quaternary Carbon Centers : Kazmaier (1996) explored the ester enolate Claisen rearrangement of amino acid allylic esters for synthesizing amino acids with beta-quaternary carbon centers. This method is notably diastereoselective and applicable to various amino acids, suggesting a broad potential for synthesizing complex amino acid derivatives (Kazmaier, 1996).

Chiral Building Blocks for Piperidine-related Alkaloids : Takahata et al. (2002) examined a novel chiral building block, 2,6-diallylpiperidine 1-carboxylic acid methyl ester, for synthesizing piperidine-related alkaloids. This compound was created via double asymmetric allylboration and has potential applications in the synthesis of complex natural products (Takahata et al., 2002).

Bifunctional Homoallylic Carbamates : Wu et al. (2012) developed bifunctional homoallylic carbamates using chiral silanes. These carbamates can undergo further transformations to form functionalized lactams, azetidines, and tetrahydropyrimidinones, indicating their potential in diverse organic syntheses (Wu et al., 2012).

Allylic Boron Reagents and Homoallylic Alcohols : Althaus et al. (2010) discussed the preparation of enantioenriched allylic boron reagents and their conversion into homoallylic alcohols. This method offers a new pathway to create these compounds with high control over stereochemistry (Althaus et al., 2010).

Protecting Group in Neuraminic-Acid Glycosides : Kunz et al. (1988) utilized the allyl ester as a protecting group for the carboxy group in the synthesis of neuraminic-acid glycosides. This approach allows for selective and quantitative removal of the protecting group, showcasing the versatility of allyl esters in complex carbohydrate chemistry (Kunz et al., 1988).

properties

IUPAC Name |

prop-2-enyl N-(5-aminopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-8-13-9(12)11-7-5-3-4-6-10/h2H,1,3-8,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMIIEJPSZWRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Aminopentyl)carbamic acid allyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B8084536.png)

![5-hydroxy-7-pyrrolidin-1-ylspiro[3H-chromene-2,1'-cyclohexane]-4-one](/img/structure/B8084547.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]acetic acid](/img/structure/B8084570.png)

![Cyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxyamino]acetic acid](/img/structure/B8084587.png)

![6-[[(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B8084597.png)